Molecular Weight and Steric Profile Differentiation Against tert-Butyl 3-aminopropanoate
For applications where a combination of a protected acid and a bulky secondary amine is required, the molecular weight of 215.33 g/mol for tert-butyl 3-[(pentan-3-yl)amino]propanoate offers a quantifiably different mass transport and reaction molarity profile compared to the simpler, unsubstituted building block tert-butyl 3-aminopropanoate (MW 145.20 g/mol) . This 48% increase in molecular weight directly reflects the presence of the pentan-3-yl group and must be accounted for in stoichiometric calculations and purification processes.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 215.33 |
| Comparator Or Baseline | tert-Butyl 3-aminopropanoate: 145.20 |
| Quantified Difference | 48.3% higher molecular weight |
| Conditions | Supplier-reported values from CymitQuimica and BOC Sciences product specifications. |
Why This Matters
This difference is critical for procurement and experimental design, as it directly affects molar mass calculations, solution preparation, and the physical handling of the compound.
